4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid
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Overview
Description
4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid is a chemical compound with the molecular formula C₈H₁₂N₂O₄. It is characterized by the presence of a piperazine ring and a butanoic acid moiety, both of which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid typically involves the reaction of piperazine derivatives with butanoic acid derivatives under controlled conditions. One common method involves the use of 3-oxopiperazine and butanoic acid in the presence of a suitable catalyst to facilitate the formation of the desired product . The reaction conditions often include specific temperatures and pH levels to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with receptors to influence cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-(3-pyridinyl)butanoic acid: This compound has a similar structure but contains a pyridine ring instead of a piperazine ring.
4-Oxo-4-(3-oxopiperazinyl)butanoic acid: A closely related compound with slight variations in the piperazine ring structure.
Uniqueness
4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-oxo-4-(3-oxopiperazin-1-yl)butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c11-6-5-10(4-3-9-6)7(12)1-2-8(13)14/h1-5H2,(H,9,11)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEFIOXTZYMZPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356805 |
Source
|
Record name | 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590380-54-4 |
Source
|
Record name | 4-Oxo-4-(3-oxopiperazin-1-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30356805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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